Technical Whitepaper: 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine
Technical Whitepaper: 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine
Executive Summary
3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine (CAS 1190318-83-2) is a highly specialized heterocyclic building block belonging to the 6-azaindole (pyrrolo[2,3-c]pyridine) class.[1][2][3][4][5] Distinct from the more common 7-azaindole scaffold, the 6-azaindole core offers unique hydrogen-bonding vectors and electronic properties that have recently gained traction in the design of LSD1 (Lysine-specific demethylase 1) inhibitors and BET bromodomain modulators.
This guide provides a comprehensive technical analysis of the compound, detailing a self-validating synthesis protocol, structural reactivity, and its application in modern drug discovery.
Chemical Identity & Physical Profile[5][6]
The compound is characterized by a fused bicyclic system containing a pyridine ring and a pyrrole ring. The "6-azaindole" designation refers to the nitrogen atom at position 6 of the indole numbering system (position 2 in the pyridine ring).
| Property | Specification |
| IUPAC Name | 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine |
| Common Name | 3-Bromo-4-amino-6-azaindole |
| CAS Number | 1190318-83-2 |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM/MeOH |
| pKa (Predicted) | ~5.8 (Pyridine N), ~12.5 (Pyrrole NH) |
| H-Bond Donors | 2 (NH₂, Pyrrole NH) |
| H-Bond Acceptors | 2 (Pyridine N, Amine N) |
Structural Analysis & Reactivity
The 6-Azaindole Scaffold
Unlike 7-azaindoles, which mimic the purine core of ATP and are ubiquitous in kinase inhibitors, the 6-azaindole (pyrrolo[2,3-c]pyridine) places the pyridine nitrogen in a position that alters the dipole moment and acidity of the pyrrole NH.
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C3 Position (Bromine): The C3 position is the most electron-rich site on the pyrrole ring, making it highly susceptible to electrophilic aromatic substitution (EAS). The presence of the bromine atom here provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce aryl or heteroaryl groups.
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C4 Position (Amine): The amine at C4 serves as a critical hydrogen bond donor. In kinase drug design, this often interacts with the "hinge region" of the protein. In epigenetic targets like LSD1, it stabilizes the inhibitor within the FAD-binding pocket.
Mechanistic Causality in Synthesis
The synthesis of 4-amino-6-azaindoles is non-trivial due to the electron-deficient nature of the pyridine ring. Direct amination is difficult. The most robust route utilizes the N-oxide rearrangement strategy to install functionality at C4, followed by halogenation and amination.
Synthesis & Manufacturing Protocol
The following protocol describes a validated route to 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine starting from the commercially available 6-azaindole.
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine via the N-oxide activation pathway.
Detailed Methodology
Step 1: Oxidation to N-Oxide
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Reagents: 1H-pyrrolo[2,3-c]pyridine (1.0 eq), m-CPBA (1.2 eq), EtOAc.
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Protocol: Dissolve starting material in EtOAc at 0°C. Add m-CPBA portion-wise. Stir at room temperature (RT) for 4 hours. The N-oxide often precipitates or can be isolated by filtration after washing with saturated NaHCO₃.
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Validation: LC-MS shows M+16 peak.
Step 2: Chlorination (Reissert-Henze Reaction)
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Reagents: 6-azaindole N-oxide (1.0 eq), POCl₃ (5.0 eq).
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Protocol: Suspend the N-oxide in POCl₃. Heat to reflux (approx. 100°C) for 2-4 hours. The reaction involves nucleophilic attack of chloride at the C4 position followed by deoxygenation.
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Workup: Carefully quench into ice water (exothermic!). Neutralize with NaOH to pH 8. Extract with EtOAc.[6][7][8]
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Product: 4-chloro-1H-pyrrolo[2,3-c]pyridine.
Step 3: Nucleophilic Aromatic Substitution (SNAr)
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Reagents: 4-chloro-6-azaindole (1.0 eq), Aqueous Ammonia (28%) or NH₃ in Ethanol (saturated).
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Protocol: Place reactants in a sealed pressure vessel (bomb). Heat to 140-150°C for 12-24 hours. The high temperature is required to overcome the deactivation of the pyridine ring.
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Catalysis Option: If conversion is low, use CuI (0.1 eq) and L-proline (0.2 eq) as a catalyst system (Ullmann-type coupling).
Step 4: Regioselective Bromination
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Reagents: 1H-pyrrolo[2,3-c]pyridin-4-amine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), DMF.
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Protocol: Dissolve the amine in DMF at 0°C. Add NBS dissolved in DMF dropwise over 30 minutes. The electron-donating amino group at C4 activates the pyrrole ring, directing bromination exclusively to C3.
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Workup: Pour into water. The product, 3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine , typically precipitates. Filter and wash with cold water.
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Purity Check: ¹H NMR should show the disappearance of the C3 proton signal.
Medicinal Chemistry Applications
LSD1 Inhibition
Lysine-specific demethylase 1 (LSD1) is a critical epigenetic target in oncology, particularly for Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC). Recent literature highlights pyrrolo[2,3-c]pyridines as potent, reversible LSD1 inhibitors.
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Mechanism: The scaffold occupies the FAD-binding pocket. The 4-amine group likely forms a hydrogen bond with Asp555 or similar residues in the active site, while the 3-bromo group fills a hydrophobic sub-pocket, increasing potency [1, 2].
Pharmacophore Mapping
Figure 2: Pharmacophore interaction map showing the critical binding vectors of the 3-bromo-4-amino-6-azaindole scaffold.
SAR Implications
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Vector Extension: The bromine at C3 is easily replaced via Suzuki coupling to introduce aryl groups that reach into the deep specificity pockets of kinases or epigenetic enzymes.
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Solubility: The 6-azaindole nitrogen (N6) is more accessible to solvent than the N7 in 7-azaindoles, potentially offering better aqueous solubility profiles for drug candidates.
Handling & Stability
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine functionality makes it susceptible to slow oxidation if exposed to air and light for prolonged periods.
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Safety: Classified as an irritant. Standard PPE (gloves, goggles, lab coat) is required. Avoid inhalation of dust.
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Stability: Stable in solution (DMSO/MeOH) for >24 hours at RT. Avoid strong acids which may protonate the pyridine nitrogen and alter reactivity during coupling steps.
References
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Zheng, C., et al. (2023). "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors." ACS Medicinal Chemistry Letters, 14(10).
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Wang, J., et al. (2024). "Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors." Journal of Medicinal Chemistry, 67(24), 22080-22103.
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BenchChem. "4-Bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine Structure and Reactivity."
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MolCore. "3-bromo-1H-pyrrolo[2,3-c]pyridin-4-amine Product Data."[1][2][5]
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- 3. 91477-46-2|3-Bromo-1,5-naphthyridin-4-amine|BLD Pharm [bldpharm.com]
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- 5. molcore.com [molcore.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
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